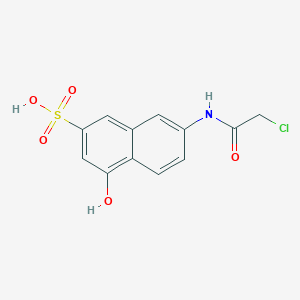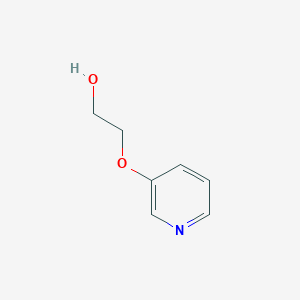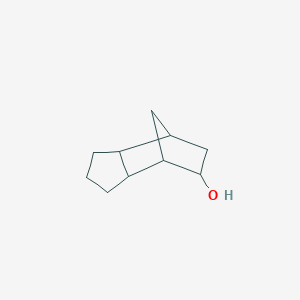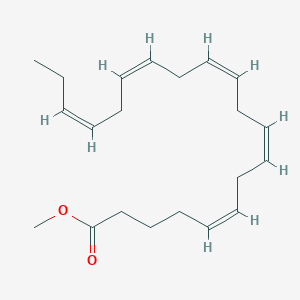
1,2,8-Trimethylphenanthrene
Descripción general
Descripción
1,2,8-Trimethylphenanthrene is a chemical compound with the molecular formula C17H16 . It is a derivative of phenanthrene, with three methyl groups attached at the 1st, 2nd, and 8th carbon atoms . The molecular weight of this compound is 220.31 g/mol .
Molecular Structure Analysis
The molecular structure of 1,2,8-Trimethylphenanthrene consists of a phenanthrene core, which is a polycyclic aromatic hydrocarbon composed of three fused benzene rings . This core structure is modified by the addition of three methyl groups at the 1st, 2nd, and 8th carbon positions .Physical And Chemical Properties Analysis
1,2,8-Trimethylphenanthrene has a density of 1.1±0.1 g/cm³ . It has a boiling point of 389.7±22.0 °C at 760 mmHg . The compound has a molar refractivity of 76.4±0.3 cm³ . It has no hydrogen bond donors or acceptors, and no freely rotating bonds . The polar surface area of the compound is 0 Ų .Aplicaciones Científicas De Investigación
Aromatisation of Terpenes and Steroids
1,2,8-Trimethylphenanthrene: is used in the aromatisation of terpenes and steroids, a process that forms aromatic compounds through dehydrogenation. This method has historical significance in elucidating the carbon skeletons of natural products. Today, these aromatic compounds are of interest to industries like petroleum, polymer, and perfumery. They also serve as biomarkers in geological studies and provide substrates for novel aromatic substitution and coupling reactions in synthesis .
Environmental Analysis
In environmental analysis, 1,2,8-Trimethylphenanthrene acts as a biomarker to study the deposition of rocks. Its presence and concentration can indicate the thermal maturity of organic matter in sedimentary rocks, which is crucial for understanding the geological history and potential hydrocarbon resources .
Organic Geochemistry
The compound is significant in organic geochemistry, particularly in the study of oil shales. It increases in relative abundance with the thermal maturity of the oil shales, suggesting its potential as a marker for the maturity of petroleum source rocks. This application is vital for identifying viable petroleum sources and understanding the depositional settings of these shales .
Thermophysical Property Research
1,2,8-Trimethylphenanthrene: is studied for its thermophysical properties. Researchers access critically evaluated thermodynamic property data for pure compounds, which is essential for various scientific and industrial applications, including material science and chemical engineering .
Mecanismo De Acción
Target of Action
Unfortunately, the specific targets of 1,2,8-Trimethylphenanthrene are not well-documented in the literature. This compound is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH). PAHs are known to interact with a variety of cellular targets, but the specific targets of 1,2,8-Trimethylphenanthrene remain to be identified .
Mode of Action
Many pahs are known to interact with the aryl hydrocarbon receptor (ahr), leading to changes in gene expression
Biochemical Pathways
Many PAHs are metabolized by enzymes in the cytochrome P450 family, leading to the formation of reactive metabolites that can bind to DNA and other cellular macromolecules
Pharmacokinetics
It’s known that the compound has a molecular weight of 22031, a density of 11±01 g/cm³, and a boiling point of 3897±220 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
As a PAH, it may potentially cause cellular damage through the formation of reactive metabolites, as mentioned above . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2,8-Trimethylphenanthrene. For instance, its physical and chemical properties, such as its boiling point and density, may be affected by temperature and pressure . Additionally, its interaction with other substances in the environment could potentially influence its stability and activity.
Propiedades
IUPAC Name |
1,2,8-trimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-11-7-8-17-15(13(11)3)10-9-14-12(2)5-4-6-16(14)17/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSRSGUHNCVWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C=CC(=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174167 | |
| Record name | 1,2,8-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,8-Trimethylphenanthrene | |
CAS RN |
20291-75-2 | |
| Record name | 1,2,8-Trimethylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20291-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,8-Trimethylphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene,2,8-trimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,8-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,8-trimethylphenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,8-TRIMETHYLPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D838QZ8UAX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of 1,2,8-Trimethylphenanthrene in crude oil help determine the origin of the oil?
A: The relative abundance of 1,2,8-Trimethylphenanthrene (1,2,8-TMP) in crude oil, alongside other aromatic hydrocarbons, can provide insights into the oil's source and potential migration pathways. For example, in the Wenan Slope of the Jizhong area, two distinct oil types were identified based on their aromatic hydrocarbon profiles. [] Type I oil, characterized by a lower ratio of specific trimethylnaphthalene isomers and a higher abundance of 1,2,8-TMP, is suggested to originate from the Maxi-Maozhou Sag. [] In contrast, Type II oil, displaying a higher ratio of the same trimethylnaphthalene isomers and a lower abundance of 1,2,8-TMP, is believed to originate from the Baxian Sag. [] This differentiation highlights how variations in 1,2,8-TMP concentrations, alongside other molecular markers, can be valuable tools for unraveling the complex history of oil formation and migration within a basin.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



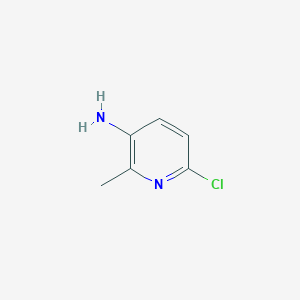
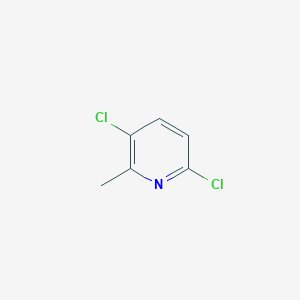

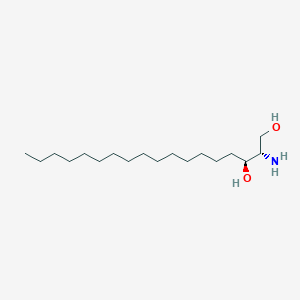
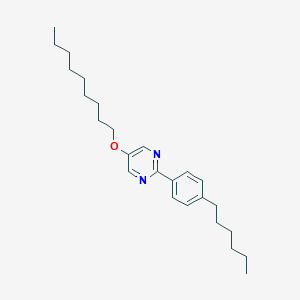


![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol](/img/structure/B48068.png)
